3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline
Overview
Description
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is a compound that features a trifluoromethyl group and a diazirine ring attached to an aniline moiety
Mechanism of Action
Target of Action
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is an organic compound with the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline It is known to be used in the synthesis of various drugs , suggesting that its targets may vary depending on the specific drug it is used to produce.
Mode of Action
It is known that the compound is involved in a cascade process involving the 1,4-michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .
Biochemical Pathways
Given its use in the synthesis of various drugs , it is likely that the compound interacts with multiple biochemical pathways, with the specific pathways affected varying depending on the drug it is used to produce.
Pharmacokinetics
It is known that the compound is a colorless liquid with a density of 129 g/cm3 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its use in the synthesis of various drugs , it is likely that the compound has diverse effects at the molecular and cellular level, with the specific effects varying depending on the drug it is used to produce.
Action Environment
It is known that the compound is a colorless liquid with a density of 129 g/cm3 , which suggests that its action, efficacy, and stability may be influenced by factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the aniline derivative and the biomolecules involved.
Cellular Effects
Aniline derivatives can influence cell function by interacting with various cellular processes . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the diazirine intermediate with an aniline derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions due to its diazirine group, which can form covalent bonds upon UV irradiation.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the diazirine ring but contains the trifluoromethyl group.
4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical reactivity and photochemical properties, making it valuable for applications that require covalent modification of target molecules under controlled conditions.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNZVAOBGWMWBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2(N=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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